molecular formula C11H12F2O4S2 B6974124 1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene

1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene

Cat. No.: B6974124
M. Wt: 310.3 g/mol
InChI Key: PDRMYLKJXTVMIO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene is an organic compound characterized by the presence of both cyclopropylmethylsulfonyl and difluoromethylsulfonyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethylsulfonyl Chloride: This can be achieved by reacting cyclopropylmethanol with thionyl chloride (SOCl₂) under reflux conditions.

    Attachment to Benzene Ring: The cyclopropylmethylsulfonyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the corresponding sulfonylbenzene derivative.

    Introduction of Difluoromethylsulfonyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonyl groups to sulfides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles in the presence of a catalyst.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)

    Catalysts: AlCl₃, FeCl₃

Major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

1-(Cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene can be compared with other similar compounds, such as:

    1-(Cyclopropylmethylsulfonyl)benzene: Lacks the difluoromethylsulfonyl group, resulting in different chemical and biological properties.

    2-(Difluoromethylsulfonyl)benzene: Lacks the cyclopropylmethylsulfonyl group, affecting its reactivity and applications.

    1-(Cyclopropylmethylsulfonyl)-2-(trifluoromethylsulfonyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical stability and biological activity.

The uniqueness of this compound lies in the combination of both cyclopropylmethylsulfonyl and difluoromethylsulfonyl groups, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

1-(cyclopropylmethylsulfonyl)-2-(difluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4S2/c12-11(13)19(16,17)10-4-2-1-3-9(10)18(14,15)7-8-5-6-8/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRMYLKJXTVMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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